3-(2,4-Difluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of fluorine atoms in the phenyl ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-difluorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst and solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(2,4-Difluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the phenyl ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyrrolidine
- 3-(3,4-Difluorophenyl)pyrrolidine
- 2-(3,4-Difluorophenyl)pyrrolidine
Uniqueness
3-(2,4-Difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
CAS No. |
1092108-80-9 |
---|---|
Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2 |
InChI Key |
QSBSGFHTQBDWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.